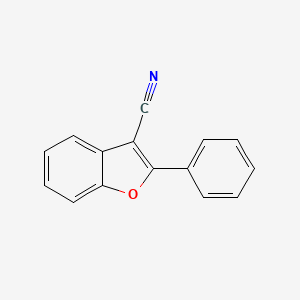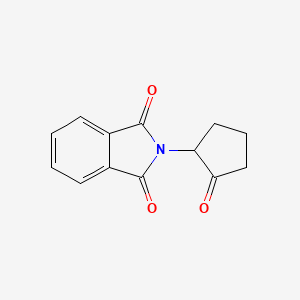
3-Bromo-5-isobutylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-isobutylpyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the third position and an isobutyl group at the fifth position on the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-5-isobutylpyridine can be synthesized through several methods. One common method involves the bromination of 5-isobutylpyridine. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution at the third position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-isobutylpyridine involves its interaction with specific molecular targets. The bromine atom and isobutyl group can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
3-Bromo-5-ethylpyridine: Contains an ethyl group at the fifth position.
3-Bromo-5-tert-butylpyridine: Features a tert-butyl group at the fifth position.
Uniqueness
3-Bromo-5-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H12BrN |
|---|---|
Molekulargewicht |
214.10 g/mol |
IUPAC-Name |
3-bromo-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
WNQWGEOLKBSGBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)




![1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)

![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)


![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)

